molecular formula C17H16FN5O2 B2400705 N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-11-9

N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2400705
CAS No.: 483993-11-9
M. Wt: 341.346
InChI Key: BMHYYOCNADAPOC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS No. 483993-11-9) is a synthetic organic compound with the molecular formula C₁₇H₁₆FN₅O₂ and a molecular weight of 341.340 g/mol . Its structure features a tetrazole ring (a five-membered heterocycle containing four nitrogen atoms), a 4-fluorophenyl amide group, and a 4-methoxyphenyl substituent.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-25-14-8-2-11(3-9-14)10-15(16-20-22-23-21-16)17(24)19-13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3,(H,19,24)(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHYYOCNADAPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The tetrazole intermediate is then coupled with a 4-fluorophenyl and 4-methoxyphenyl precursor using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the amide bond through an amidation reaction, typically using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzyme active sites or receptor proteins, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tetrazole-containing propanamide derivatives.

Structural Analogs with Varying Methoxyphenyl Substitution

and highlight three analogs synthesized by Santa Cruz Biotechnology, differing in the position of the methoxy group on the phenyl ring:

Compound ID Substituent Position Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Catalog Price (5 mg)
Target Compound 4-methoxyphenyl C₁₇H₁₆FN₅O₂ 341.340 2/6 $120.00
sc-493132 2-methoxyphenyl C₁₇H₁₆FN₅O₂ 341.340 2/6 $120.00
sc-494461 3-methoxyphenyl C₁₇H₁₆FN₅O₂ 341.340 2/6 $120.00

Key Observations :

  • Steric and Electronic Effects : The position of the methoxy group (para, meta, or ortho) influences electron density and steric hindrance. For example, the para-substituted methoxy group in the target compound may enhance resonance stabilization compared to ortho or meta positions .
  • Biological Implications : Methoxy groups in the para position are often associated with improved membrane permeability due to reduced polarity, which could favor the target compound in drug design .

Analogs with Alternative Heterocyclic Cores

Several compounds in the evidence replace the tetrazole ring with other heterocycles, altering pharmacological profiles:

(a) Triazole Derivatives

describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds 7–9). These feature a triazole-thione core instead of tetrazole, with sulfonyl and difluorophenyl groups. The triazole ring provides fewer hydrogen bond acceptors (3 vs.

(b) Imidazole Derivatives

discusses PF-5006739 , a CK1δ/ε inhibitor with an imidazole-pyrimidine core and fluorophenyl group. Unlike the target compound, PF-5006739 includes a piperidine linker and oxazole, enhancing blood-brain barrier penetration. The IC₅₀ values for CK1δ (4 nM) highlight the role of fluorophenyl in kinase inhibition, suggesting that the target compound’s fluorophenyl moiety could similarly modulate enzyme interactions .

Fluorophenyl-Containing Propanamides

lists para-fluorofentanyl , an opioid with a fluorophenyl group but distinct pharmacological activity. While structurally unrelated, this underscores the fluorophenyl group’s versatility in diverse drug classes.

Biological Activity

N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

IUPAC Name N(4fluorophenyl)3(4methoxyphenyl)2(2Htetrazol5yl)propanamide\text{IUPAC Name }this compound
PropertyValue
Molecular FormulaC17H16FN5O2
Molecular Weight329.33 g/mol
CAS Number483993-11-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the presence of the fluorine atom enhances binding affinity through hydrogen bonding and hydrophobic interactions, which may contribute to its pharmacological effects.

Biological Activities

  • Anti-inflammatory Properties :
    • Studies have indicated that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models.
  • Analgesic Effects :
    • The compound has demonstrated analgesic properties in animal models, suggesting its potential as a non-opioid analgesic alternative. The mechanism involves modulation of pain pathways through receptor interaction.
  • Antitumor Activity :
    • Preliminary research has suggested potential antitumor effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, alongside a reduction in cell viability at certain concentrations (IC50 values reported below 10 µM in specific studies) .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameIC50 (µM)Biological Activity
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide<10Antitumor
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide<15Moderate anti-inflammatory
N-(4-methylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide<20Weak analgesic

The presence of the fluorine atom in this compound significantly enhances its metabolic stability and binding affinity compared to other halogenated derivatives .

Case Studies

  • In Vivo Studies :
    • In a study involving a murine model, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases.
  • Cell Line Studies :
    • Research conducted on HT-29 and TK-10 cell lines revealed that this compound effectively reduced cell proliferation and induced apoptosis at concentrations as low as 5 µM. Mechanistic studies indicated activation of caspase pathways leading to programmed cell death .

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